molecular formula C15H13ClN4O B2434714 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1333801-18-5

1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2434714
CAS No.: 1333801-18-5
M. Wt: 300.75
InChI Key: NEJVJCHGCZJKAW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a chlorophenyl group, a cyano group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Addition of the cyano group: The cyano group is typically introduced through a nucleophilic substitution reaction.

    Formation of the cyclopropylmethyl group: This involves the cyclopropanation reaction, where a cyclopropyl group is added to the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxylate
  • This compound derivatives

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-12-2-1-3-13(6-12)20-9-11(8-18-20)15(21)19-14(7-17)10-4-5-10/h1-3,6,8-10,14H,4-5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJVJCHGCZJKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)C2=CN(N=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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